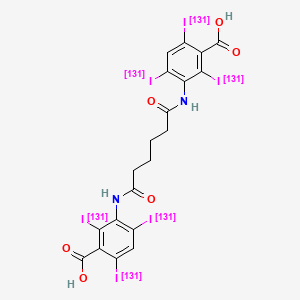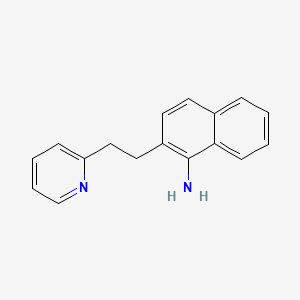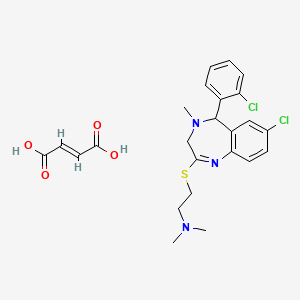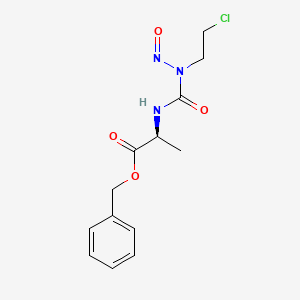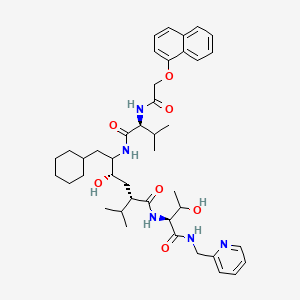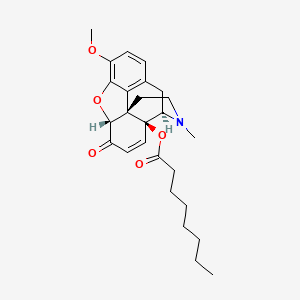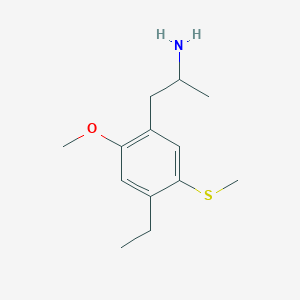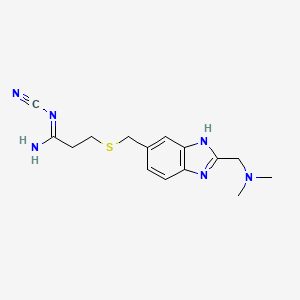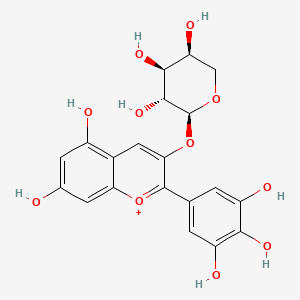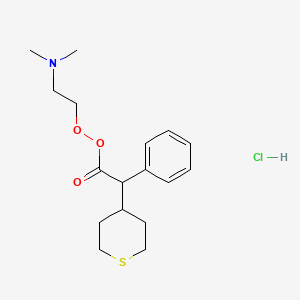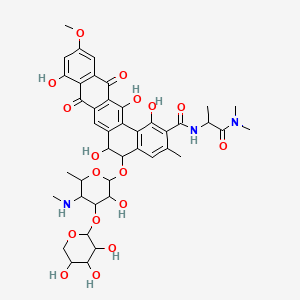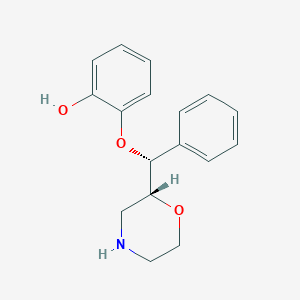
Desethylreboxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desethylreboxetine is a metabolite of reboxetine, a selective norepinephrine reuptake inhibitor used primarily as an antidepressant. Reboxetine is known for its efficacy in treating major depressive disorder and has been used off-label for conditions such as panic disorder and attention deficit hyperactivity disorder . This compound retains the pharmacological activity of its parent compound and is of interest in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions: Desethylreboxetine can be synthesized through the desethylation of reboxetine. This process involves the removal of an ethyl group from the parent compound. The synthetic route typically involves the use of reagents such as hydrochloric acid and catalysts under controlled conditions to achieve the desired desethylation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and enantiomeric separation of the compound . The production is carried out under stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
Desethylreboxetine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on norepinephrine reuptake and its potential role in modulating neurotransmitter levels.
Medicine: this compound is investigated for its therapeutic potential in treating depression and other neurological disorders.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and for quality control purposes
作用机制
Desethylreboxetine exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This mechanism is similar to that of reboxetine, but this compound may have different pharmacokinetic properties .
相似化合物的比较
Reboxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
Desmethylimipramine: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Atomoxetine: A selective norepinephrine reuptake inhibitor used for attention deficit hyperactivity disorder.
Uniqueness: Desethylreboxetine is unique in its specific metabolic pathway and its potential for different pharmacokinetic properties compared to its parent compound. Its selective inhibition of norepinephrine reuptake without significant effects on other neurotransmitters makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological conditions .
属性
CAS 编号 |
252570-32-4 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
InChI 键 |
PODXMAMDNUUSTL-IAGOWNOFSA-N |
手性 SMILES |
C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
规范 SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


